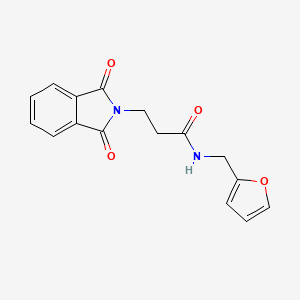
3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives involves cyclization reactions of appropriate precursors. For instance, derivatives bearing a 4-[(diethoxyphosphoryl)-methyl]phenyl] group showed significant activity, suggesting a structure-activity relationship in these compounds (Kurogi et al., 1996). Furthermore, innovative synthesis methods under visible light irradiation have been developed to obtain phosphorylated quinolino[2,1-b]quinazolinones from quinazolinones, showcasing advancements in cyclization techniques (Zeng et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazolinones, including variations like "3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone," is crucial for their biological and physical properties. Single-crystal X-ray diffraction analysis has been utilized to characterize new quinazolinone compounds, providing detailed insights into their molecular configurations (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, leading to the synthesis of novel derivatives with significant biological activities. Reactions include ammonolysis and acylation, highlighting the versatility of quinazolinones in chemical modifications (Nawrocka, 2009).
Physical Properties Analysis
The physical properties, such as solubility and crystalline form, of quinazolinones can affect their application and efficacy. Studies have shown that polymorphism can influence the solid-state fluorescence of quinazolinones, indicating the importance of physical form in their properties (Anthony, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the potential applications of quinazolinones. For example, quinazolinones with specific substituents exhibit enhanced antioxidant properties, demonstrating the relationship between chemical structure and activity (Mravljak et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Quinazolinones are explored for their antioxidant properties, which are critical in combating oxidative stress-related diseases. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant activities. It was found that the presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds, with specific derivatives exhibiting potent antioxidant and promising metal-chelating properties (Mravljak et al., 2021).
Analgesic Activity
The analgesic (pain-relieving) properties of 3-(4-ethoxyphenyl)-2-phenyl-4(3H)-quinazolinone derivatives have been investigated. One study synthesized derivatives and tested their analgesic activity in mice, finding significant analgesic effects compared to control treatments (Osarodion, 2023).
Fluorescent Chemical Sensors
Quinazolinone derivatives have been utilized as fluorescent chemical sensors, particularly for the detection of metal ions such as Fe3+. The study demonstrated that the fluorescence intensity of quinazolinone-based sensors decreases upon the addition of Fe3+, showcasing their potential in sensitive optochemical detection applications (Zhang et al., 2007).
Corrosion Inhibition
Quinazolinone derivatives have shown effectiveness as corrosion inhibitors for metals. A research article reported that new compounds derived from quinazolinone exhibited high inhibition efficiencies against mild steel corrosion, suggesting their potential in industrial applications to protect metals from corrosion (Errahmany et al., 2020).
Luminescent Materials and Bioimaging
Recent advancements in the development of luminescent materials have identified quinazolinone derivatives as promising candidates. These compounds exhibit good luminescence properties, making them suitable for use as fluorescent probes and in biological imaging applications. Their excellent biocompatibility and low toxicity further enhance their utility in this domain (Xing et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-2-26-18-14-12-17(13-15-18)24-21(16-8-4-3-5-9-16)23-20-11-7-6-10-19(20)22(24)25/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWJODISJLFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-2-phenylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)



![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)